2-(5-Bromofuran-2-yl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(5-Bromofuran-2-yl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a furan ring, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromofuran-2-yl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling reactions: The final step involves coupling the bromofuran and the nitrophenyl groups with the oxadiazole ring using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation reactions: The furan ring can undergo oxidation to form furan derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction reactions: Common reducing agents include hydrogen gas, palladium on carbon, and sodium borohydride.
Oxidation reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products
Substitution reactions: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction reactions: Products include amino derivatives of the compound.
Oxidation reactions: Products include oxidized furan derivatives.
Scientific Research Applications
2-(5-Bromofuran-2-yl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Materials science: It can be used in the development of advanced materials such as polymers, liquid crystals, and organic semiconductors.
Organic synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific compound and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)-5-(2-chlorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the nitro group.
2-(5-Bromofuran-2-yl)-5-(2-nitrophenyl)-1,3,4-oxadiazole: Similar structure but lacks the chlorine atom.
2-(5-Furanyl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but lacks the bromine atom.
Uniqueness
2-(5-Bromofuran-2-yl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, as well as the nitro group
Properties
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClN3O4/c13-10-4-3-9(20-10)12-16-15-11(21-12)7-2-1-6(17(18)19)5-8(7)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKMFVALWZJKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN=C(O2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362482 |
Source
|
Record name | ST50913046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415943-19-0 |
Source
|
Record name | ST50913046 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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